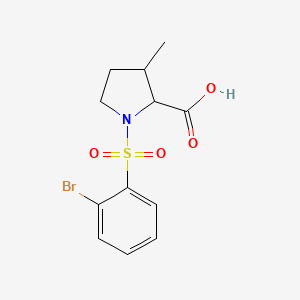
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid's mechanism of action involves the inhibition of specific enzymes and signaling pathways. In cancer research, this compound inhibits the enzyme AKT, which is involved in cell growth and survival. In inflammation research, this compound inhibits the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound inhibits the production of reactive oxygen species and reduces the accumulation of amyloid-beta.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound induces apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disease research, this compound protects neurons from oxidative stress and reduces the accumulation of amyloid-beta.
実験室実験の利点と制限
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit specific enzymes and signaling pathways. However, this compound's limited solubility in water can make it difficult to use in certain experiments, and its potential toxicity requires careful handling.
将来の方向性
There are several future directions for 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid research. In cancer research, further studies could explore the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. In inflammation research, this compound's potential as a treatment for autoimmune diseases could be investigated. In neurodegenerative disease research, this compound's ability to cross the blood-brain barrier could be explored for its potential in treating Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies could investigate the potential side effects and toxicity of this compound.
合成法
The synthesis of 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid involves the reaction of 4-cyano-2-methylbenzenesulfonyl chloride with 3-methylpyrrolidine-3-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization. This method has been established as a reliable and efficient way to produce this compound in large quantities.
科学的研究の応用
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. Inflammation research has found that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a protein associated with Alzheimer's disease.
特性
IUPAC Name |
1-(4-cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-7-11(8-15)3-4-12(10)21(19,20)16-6-5-14(2,9-16)13(17)18/h3-4,7H,5-6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHACTVWIQWMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632559.png)

![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
![Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate](/img/structure/B6632591.png)
![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)
![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)



